molecular formula C15H23N7O5 B15214367 (S)-2-Amino-5-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)amino)pentanoic acid

(S)-2-Amino-5-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)amino)pentanoic acid

Cat. No.: B15214367
M. Wt: 381.39 g/mol
InChI Key: JMMJTXDZHSZYCK-TWBCTODHSA-N
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Description

(S)-2-Amino-5-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)amino)pentanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)amino)pentanoic acid involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the purine base, followed by the formation of the tetrahydrofuran ring. The amino acid side chain is then introduced through a series of coupling reactions. Each step requires specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound often employs automated synthesis machines to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Key steps include the use of high-performance liquid chromatography (HPLC) for purification and advanced spectroscopic techniques for structural verification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)amino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pH, and solvent environment to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation of the amino group may lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

(S)-2-Amino-5-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)amino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a simpler structure but similar functional groups.

    2-Thiophenemethylamine: Shares some structural similarities but differs in its aromatic ring system.

Uniqueness

(S)-2-Amino-5-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)amino)pentanoic acid is unique due to its complex structure, multiple chiral centers, and diverse functional groups. These features contribute to its versatility and wide range of applications in scientific research.

Properties

Molecular Formula

C15H23N7O5

Molecular Weight

381.39 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]pentanoic acid

InChI

InChI=1S/C15H23N7O5/c16-7(15(25)26)2-1-3-18-4-8-10(23)11(24)14(27-8)22-6-21-9-12(17)19-5-20-13(9)22/h5-8,10-11,14,18,23-24H,1-4,16H2,(H,25,26)(H2,17,19,20)/t7-,8+,10+,11+,14+/m0/s1

InChI Key

JMMJTXDZHSZYCK-TWBCTODHSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CNCCC[C@@H](C(=O)O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CNCCCC(C(=O)O)N)O)O)N

Origin of Product

United States

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